molecular formula C17H22N2 B5193699 1-ethyl-4-(2-naphthylmethyl)piperazine

1-ethyl-4-(2-naphthylmethyl)piperazine

Cat. No.: B5193699
M. Wt: 254.37 g/mol
InChI Key: TYUHWYRAPCQNEW-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-naphthylmethyl)piperazine is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a piperazine ring, a common structural motif in many bioactive molecules, which is substituted with an ethyl group and a 2-naphthylmethyl group . The naphthalene ring system contributes significant hydrophobicity to the molecule, which can influence its ability to cross cell membranes and interact with biological targets. Piperazine derivatives are extensively studied and are known to exhibit a wide range of pharmacological activities, often acting on central nervous system (CNS) targets, such as various neurotransmitter receptors . While the specific mechanism of action and full research profile of this compound are areas for further investigation, its molecular architecture makes it a valuable building block and intermediate for the synthesis of more complex chemical entities. Researchers may utilize this compound in the development of novel therapeutic agents, as a reference standard in analytical chemistry, or as a probe for studying structure-activity relationships (SAR). This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-ethyl-4-(naphthalen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-2-18-9-11-19(12-10-18)14-15-7-8-16-5-3-4-6-17(16)13-15/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUHWYRAPCQNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Multidrug Resistance Reversal

One of the most significant applications of NMP is its ability to reverse multidrug resistance in bacterial strains. Research indicates that NMP can enhance the susceptibility of Escherichia coli to fluoroquinolones and other antimicrobial agents by inhibiting efflux pumps, specifically AcrAB and AcrEF. This mechanism is crucial as efflux pumps are often responsible for the reduced effectiveness of antibiotics in resistant bacterial strains.

Case Study: Efficacy Against E. coli

In a study published in Antimicrobial Agents and Chemotherapy, NMP was tested against various E. coli strains overexpressing efflux pumps. The results demonstrated that NMP significantly reduced the minimum inhibitory concentration (MIC) of levofloxacin by 8- to 16-fold in efflux pump-overexpressing strains, while having no effect on pump-deficient strains, indicating its specific action on efflux mechanisms .

Strain TypeDrugMIC (μg/ml) without EPIMIC (μg/ml) with NMP (100 μg/ml)
Overexpressing AcrABLevofloxacin40.25
Pump-deficientLevofloxacin0.1250.125

Structure-Activity Relationship Studies

NMP has been included in studies aimed at understanding the relationship between chemical structure and biological activity. Research has shown that modifications to the piperazine ring can significantly affect the potency of compounds against MDR bacteria. For instance, elongating the spacer between the naphthyl group and the piperazine ring enhances the compound's efficacy .

Potential in Cancer Treatment

Beyond its antibacterial properties, NMP and similar piperazine derivatives have been investigated for their potential anti-cancer activities. Some studies suggest that these compounds may interact with cellular signaling pathways involved in cancer progression, although further research is necessary to establish definitive therapeutic roles .

Synthesis and Medicinal Chemistry

NMP's synthesis involves straightforward chemical reactions typical of piperazine derivatives, making it accessible for further medicinal chemistry exploration. Its structure allows for various substitutions that can lead to new derivatives with enhanced pharmacological properties .

Cytotoxicity and Safety Profile

Studies assessing the cytotoxicity of NMP indicate that it exhibits low toxicity towards mammalian cells at therapeutic concentrations, which is a crucial factor for its potential use as a drug . Understanding its safety profile is essential for future clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Potency

  • Naphthyl vs. Phenyl Substituents :
    • 1-(1-Naphthylmethyl)piperazine (NMP) exhibits potent activity as an arylpiperazine, particularly in efflux pump inhibition (EC50 ~50 μg/mL in E. coli). In contrast, 1-ethyl-4-(1-naphthyl)piperazine shows significantly reduced potency, highlighting the sensitivity of activity to substituent placement. The ethyl group at the 1-position disrupts optimal interactions, likely due to steric hindrance or altered electronic properties .
    • 1-Ethyl-4-(4-nitrophenyl)piperazine (Nemacol) , a structural analog with a nitro group, demonstrates anthelmintic activity by inhibiting acetylcholine transport in C. elegans. The nitro group’s electron-withdrawing effects contrast with the electron-rich naphthyl group in the target compound, suggesting divergent biological targets .

Piperazine vs. Piperidine Cores

  • Replacement of piperazine with piperidine in thiazolopyrimidine derivatives (e.g., compound 1 vs. 3) reduces binding affinity (Ki = 594 nM vs. 58 nM at hA2A adenosine receptors). The piperazine ring’s nitrogen atoms likely enhance hydrogen bonding or charge interactions, critical for receptor engagement .

Spacer Effects on Solubility and Activity

  • Ethylene or methylene spacers between piperazine and quinolone moieties (e.g., compounds 8ac, 8j) improve aqueous solubility (80 μM at pH 2.0–6.5) compared to direct attachment (e.g., 8a, <20 μM). The naphthylmethyl group in 1-ethyl-4-(2-naphthylmethyl)piperazine, lacking a spacer, may reduce solubility but enhance membrane permeability .

Metabolic Stability

  • Piperazine rings are metabolic hotspots. Deethylation and oxidation are common pathways (e.g., metabolites A , B , C in ). The ethyl group in this compound may slow metabolism compared to methyl or hydrogen substituents, as seen in cyclizine derivatives .

Research Implications

The structural nuances of this compound underscore the delicate balance between substituent bulk, electronic effects, and biological activity. Its reduced potency compared to NMP suggests that ethyl substitution at the 1-position is suboptimal for efflux pump inhibition but may be advantageous in other contexts (e.g., CNS penetration). Further studies should explore hybrid derivatives combining naphthylmethyl groups with spacers or alternative nitrogen heterocycles to optimize solubility and target engagement .

Q & A

Q. What are the key considerations for synthesizing 1-ethyl-4-(2-naphthylmethyl)piperazine with high purity?

  • Methodological Answer : Synthesis typically involves alkylation of the piperazine core using propargyl bromide or substituted benzyl halides under mild conditions. Key steps include:
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity for nucleophilic substitution .
  • Base optimization : Powdered K₂CO₃ or NaHCO₃ improves reaction efficiency by deprotonating intermediates .
  • Reaction monitoring : TLC (e.g., hexane:ethyl acetate 1:2) ensures completion without over-reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate:hexane gradients) removes unreacted starting materials .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl and naphthyl groups) and piperazine ring integrity .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., observed m/z vs. calculated) .
  • IR spectroscopy : Identifies functional groups (e.g., C-N stretches at ~1,100 cm⁻¹) .
  • HPLC : Assesses purity (>95% for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer : SAR studies focus on modifying substituents while retaining the piperazine core:
  • Substituent variation : Replace the naphthyl group with fluorobenzyl or pyridinyl moieties to assess receptor binding .
  • Functional group addition : Introduce sulfonyl or nitro groups to enhance hydrophilicity or redox activity .
  • Key parameters :
SubstituentObserved Activity TrendReference
2-NaphthylModerate anti-inflammatory
4-NitrophenylEnhanced enzyme inhibition
Pyrazolyl-sulfonylHigh receptor affinity

Q. How can contradictions in biological data (e.g., inconsistent IC₅₀ values) be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
  • Reproducibility checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Metabolite profiling : LC-MS identifies degradation products interfering with activity .
  • Molecular docking : Computational models (e.g., AutoDock Vina) validate target binding consistency with experimental data .

Q. What strategies are effective for improving solubility and bioavailability in preclinical studies?

  • Methodological Answer :
  • Salt formation : Use oxalic acid or HCl to create water-soluble salts .
  • Prodrug design : Ethyl ester derivatives enhance membrane permeability .
  • Co-solvent systems : Ethanol or PEG-400 in aqueous buffers improve formulation stability .

Data Analysis and Validation

Q. How should researchers validate synthetic intermediates during multi-step synthesis?

  • Methodological Answer :
  • Stepwise isolation : Purify intermediates after each reaction (e.g., via liquid-liquid extraction with DCM) .
  • In-line analytics : Use FTIR or GC-MS to confirm intermediate structures before proceeding .
  • Crystallography : X-ray diffraction resolves ambiguous stereochemistry in complex derivatives .

Q. What computational tools are recommended for predicting metabolic pathways?

  • Methodological Answer :
  • Software : Schrödinger’s ADMET Predictor or SwissADME estimates cytochrome P450 interactions .
  • Density Functional Theory (DFT) : Models electron transfer pathways for nitro-group reduction .

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